19-Norétiocholanolone

Vue d'ensemble

Description

Applications De Recherche Scientifique

19-Noretiocholanolone has several scientific research applications:

Mécanisme D'action

Target of Action

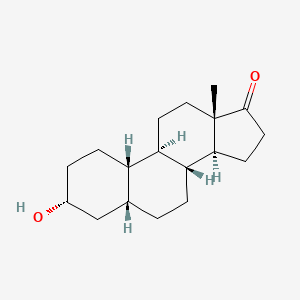

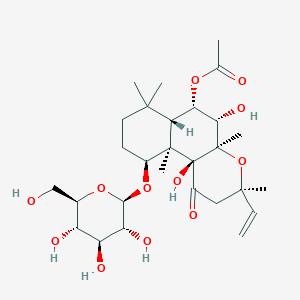

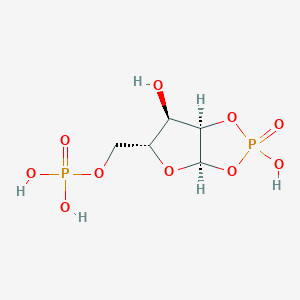

19-Noretiocholanolone, also known as 5β-estran-3α-ol-17-one, is a metabolite of nandrolone (19-nortestosterone) and bolandione (19-norandrostenedione) that is formed by 5α-reductase . The primary targets of 19-Noretiocholanolone are the same as those of its parent compounds, nandrolone and bolandione, which are primarily androgen receptors .

Mode of Action

19-Noretiocholanolone interacts with its targets, the androgen receptors, in a similar manner to its parent compounds. It binds to the androgen receptors, leading to a change in the receptor’s activity . This interaction can lead to various physiological changes, depending on the specific tissues where these receptors are located .

Biochemical Pathways

The formation of 19-Noretiocholanolone from nandrolone and bolandione is mediated by the enzyme 5α-reductase . This enzyme catalyzes the conversion of these compounds into 19-Noretiocholanolone, affecting the steroid hormone metabolic pathway .

Pharmacokinetics

It is known that it is a metabolite of nandrolone and bolandione, which suggests that it may share similar adme (absorption, distribution, metabolism, and excretion) properties with these compounds .

Result of Action

As a metabolite of nandrolone, an anabolic-androgenic steroid (AAS), 19-Noretiocholanolone may contribute to the anabolic and androgenic effects of nandrolone . These effects can include increased muscle mass and strength, as well as changes in behavior .

Action Environment

The action of 19-Noretiocholanolone can be influenced by various environmental factors. For example, consumption of boar meat, liver, kidneys, and heart have been found to increase urinary 19-Noretiocholanolone output . This suggests that diet can influence the levels of this compound in the body .

Analyse Biochimique

Biochemical Properties

19-Noretiocholanolone plays a role in biochemical reactions as a metabolite of nandrolone. It interacts with enzymes such as 5α-reductase, which catalyzes the reduction of nandrolone to 19-Noretiocholanolone . This interaction is crucial for the metabolic conversion and subsequent detection of nandrolone in biological samples. Additionally, 19-Noretiocholanolone may interact with other biomolecules involved in steroid metabolism, although specific proteins and their interactions require further elucidation.

Cellular Effects

19-Noretiocholanolone influences various cellular processes, particularly those related to steroid metabolism. It can affect cell signaling pathways by modulating the activity of enzymes involved in steroidogenesis. The presence of 19-Noretiocholanolone in cells can alter gene expression patterns related to steroid metabolism and cellular homeostasis . Furthermore, it may impact cellular metabolism by influencing the balance of anabolic and catabolic processes within the cell.

Molecular Mechanism

At the molecular level, 19-Noretiocholanolone exerts its effects through binding interactions with enzymes such as 5α-reductase. This binding leads to the reduction of nandrolone to 19-Noretiocholanolone, which can then be further metabolized or excreted . The compound may also influence enzyme activity by acting as a substrate or inhibitor, thereby modulating the overall metabolic flux of steroids within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 19-Noretiocholanolone can change over time due to its stability and degradation. Studies have shown that 19-Noretiocholanolone can be detected in urine samples for extended periods after nandrolone administration . The stability of 19-Noretiocholanolone in biological samples is crucial for its detection and quantification in anti-doping tests. Long-term effects on cellular function may include alterations in steroid metabolism and potential impacts on cellular homeostasis.

Dosage Effects in Animal Models

The effects of 19-Noretiocholanolone vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses could lead to significant changes in steroid metabolism and potential toxic effects . Threshold effects observed in studies indicate that there is a dosage-dependent response, with higher doses potentially causing adverse effects on cellular and systemic functions.

Metabolic Pathways

19-Noretiocholanolone is involved in the metabolic pathways of nandrolone and other norsteroids. It is primarily formed through the reduction of nandrolone by 5α-reductase . The compound can be further metabolized into other steroid metabolites, which are then excreted in urine. The metabolic pathways involving 19-Noretiocholanolone are crucial for understanding its role in steroid metabolism and its detection in anti-doping tests .

Transport and Distribution

Within cells and tissues, 19-Noretiocholanolone is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular compartments and its accumulation in specific tissues . The distribution of 19-Noretiocholanolone is essential for its detection in biological samples and for understanding its physiological effects.

Subcellular Localization

The subcellular localization of 19-Noretiocholanolone can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 19-Noretiocholanolone is important for elucidating its role in cellular processes and its impact on steroid metabolism.

Méthodes De Préparation

The synthesis of 19-Noretiocholanolone typically involves the reduction of nandrolone or bolandione. The reaction conditions often include the use of 5α-reductase enzyme to facilitate the reduction process .

Analyse Des Réactions Chimiques

19-Noretiocholanolone undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a ketone.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include various hydroxylated and ketone derivatives .

Comparaison Avec Des Composés Similaires

19-Noretiocholanolone is similar to other nandrolone metabolites such as:

19-Norandrosterone: Another major metabolite of nandrolone.

5α-Dihydronandrolone: Formed by the reduction of nandrolone.

5α-Dihydronorethisterone: A related compound with similar metabolic pathways.

What sets 19-Noretiocholanolone apart is its specific formation pathway and its unique role as a marker for nandrolone use in anti-doping tests .

Propriétés

IUPAC Name |

(3R,5R,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11-,12-,13+,14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUIARGWRPHDBX-DHMVHTBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043346 | |

| Record name | 19-Noretiocholanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 19-Noretiocholanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33036-33-8 | |

| Record name | 19-Noretiocholanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33036-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Noretiocholanolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033036338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Noretiocholanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-NORETIOCHOLANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5Z6602I6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 19-Noretiocholanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 19-noretiocholanolone detected and quantified in urine samples?

A1: Various analytical techniques are employed to detect and quantify 19-noretiocholanolone in urine samples. These include:

- Gas Chromatography/Mass Spectrometry (GC/MS) [, , , , , , , ]: This method involves separating 19-noretiocholanolone from other urinary components based on its volatility and then analyzing its mass-to-charge ratio to confirm its identity and quantify its concentration.

- Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) [, , ]: This technique offers high sensitivity and selectivity by separating 19-noretiocholanolone using liquid chromatography followed by multiple stages of mass spectrometry for unambiguous identification and quantification.

- Gas Chromatography/High-Resolution Mass Spectrometry (GC/HRMS) []: This method provides enhanced mass accuracy, allowing for the differentiation of 19-noretiocholanolone from other compounds with similar masses.

- Gas Chromatography Coupled to Isotope Ratio Mass Spectrometry (GC-C-IRMS) [, , ]: This technique determines the ratio of stable carbon isotopes (13C/12C) in 19-noretiocholanolone, aiding in distinguishing between endogenous production and exogenous administration of nandrolone.

Q2: What are the challenges associated with detecting low concentrations of 19-noretiocholanolone in urine?

A2: Detecting low concentrations of 19-noretiocholanolone, particularly in the context of differentiating endogenous production from exogenous administration, can be challenging due to:

- Low endogenous levels: The natural occurrence of 19-noretiocholanolone in the body can be very low, necessitating highly sensitive analytical methods for detection [, ].

- Matrix effects: Urine contains a complex mixture of compounds that can interfere with the detection and quantification of 19-noretiocholanolone, requiring efficient sample preparation techniques [, ].

Q3: How is 19-noretiocholanolone formed in the body?

A: 19-Noretiocholanolone is primarily a metabolite of nandrolone, either administered directly or converted from precursors like 19-norandrostenediol and 19-norandrostenedione [, , , , , ]. Nandrolone undergoes enzymatic reduction and conjugation reactions in the liver, leading to the formation of 19-noretiocholanolone and its glucuronide conjugates, which are then excreted in urine [, , , , ].

Q4: Does the ratio of 19-norandrosterone to 19-noretiocholanolone provide any insight into nandrolone administration?

A4: Yes, the ratio of 19-norandrosterone (19-NA) to 19-noretiocholanolone (19-NE) can provide insights into nandrolone administration.

- Typically, exogenous administration of nandrolone or its precursors leads to a higher concentration of 19-NA compared to 19-NE (19-NA/19-NE ratio > 1.0) in the early excretion phase [, , , ].

- Factors like individual metabolism, the specific nandrolone precursor ingested, and co-administration of drugs like 5α-reductase inhibitors can influence this ratio [, , , , ].

Q5: Can diet influence 19-noretiocholanolone levels in urine?

A: Yes, consumption of edible tissues from non-castrated male pigs (boars) can lead to detectable levels of 19-noretiocholanolone and 19-norandrosterone in human urine [, , ]. This is because boar tissues contain naturally occurring 19-nortestosterone and its precursors, such as 19-norandrostenedione, which can be metabolized into 19-noretiocholanolone after ingestion [, ].

Q6: What factors can affect the excretion of nandrolone metabolites like 19-noretiocholanolone?

A6: Several factors can influence the excretion of nandrolone metabolites like 19-noretiocholanolone:

- Dosage: Higher doses of nandrolone or its precursors generally lead to higher urinary concentrations of its metabolites [, , ].

- Administration route: Different administration routes, such as oral ingestion or intramuscular injection, can affect the absorption and metabolism of nandrolone, influencing metabolite excretion patterns [, ].

- Individual metabolism: Genetic variations and individual differences in enzymatic activity can contribute to variability in nandrolone metabolism and excretion kinetics [, ].

- Supplement matrix: The presence of other ingredients in a dietary supplement can influence the absorption and excretion kinetics of nandrolone metabolites []. For example, ingestion of 19-norandrostenedione in a solid food matrix resulted in a slower absorption and a later peak in urinary 19-NA concentration compared to ingestion with water [].

- Hydration status: While not directly proven, some hypothesize that dehydration could potentially concentrate urinary nandrolone metabolites, although this needs further investigation [].

- Exercise: While some studies suggest a potential link between physical activity and elevated nandrolone metabolite levels [, , ], other research indicates that exercise alone does not consistently or significantly influence their excretion [, ].

- Medications: Co-administration of certain medications, such as 5α-reductase inhibitors (e.g., finasteride), can significantly alter the metabolic pathway of nandrolone, affecting the ratio of 19-NA to 19-NE excreted in urine [, ].

Q7: Is 19-noretiocholanolone produced naturally in the body?

A: While 19-noretiocholanolone is primarily recognized as a metabolite of exogenous nandrolone, research indicates that it can be endogenously produced in humans, albeit at very low levels [, , , ]. The exact pathways of this endogenous production are not fully elucidated, and the quantities produced are generally significantly lower than those observed after exogenous nandrolone administration.

Q8: Why is the endogenous production of 19-noretiocholanolone a concern in doping control?

A: The endogenous production of 19-noretiocholanolone raises concerns in doping control as it can lead to false-positive results, especially when concentrations are close to the established thresholds [, , , ].

- The World Anti-Doping Agency (WADA) sets a reporting limit of 2 ng/mL for 19-norandrosterone in male urine [].

Q9: What are potential future research directions regarding 19-noretiocholanolone?

A9: Future research on 19-noretiocholanolone could focus on:

- Elucidating the pathways of endogenous 19-noretiocholanolone production: Further research is needed to fully understand the mechanisms and factors influencing the natural synthesis of 19-noretiocholanolone in the human body [, ].

- Developing more sensitive and specific detection methods: Ongoing efforts focus on improving analytical techniques to accurately differentiate between endogenous and exogenous sources of 19-noretiocholanolone, even at extremely low concentrations [, , , ].

- Investigating the impact of various factors on 19-noretiocholanolone excretion: More research is needed to comprehensively evaluate the influence of factors like age, sex, ethnicity, diet, exercise, and medications on the excretion patterns of nandrolone metabolites [, , ].

- Exploring the use of alternative biomarkers for nandrolone abuse: Identifying and validating additional biomarkers that offer longer detection windows or greater specificity for nandrolone administration could be beneficial in doping control [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(12R,15R,32S,33R)-4,5,6,14,20,21,22,25,26,27,38,39,40,43,44,55-hexadecahydroxy-2,10,13,16,31,34,46,53-octaoxaundecacyclo[46.7.1.03,8.012,33.015,32.018,23.024,29.036,41.042,51.045,50.049,54]hexapentaconta-1(55),3,5,7,18,20,22,24,26,28,36,38,40,42,44,48(56),49(54),50-octadecaene-9,17,30,35,47,52-hexone](/img/structure/B1255026.png)

![[1-(2-Benzofuranylmethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol](/img/structure/B1255028.png)

![N-[4-[[5-(3-butyl-4-oxo-1,2-dihydroquinazolin-2-yl)-2-methoxyphenyl]methoxy]phenyl]acetamide](/img/structure/B1255033.png)

![4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1255034.png)

![(E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1255044.png)